molecular formula C8H10N2O2 B1465926 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1103427-25-3

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1465926
CAS No.: 1103427-25-3
M. Wt: 166.18 g/mol
InChI Key: CBBXSDWRLKFMCW-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with cyclopropylmethyl hydrazine and ethyl acetoacetate, the reaction proceeds through cyclization and subsequent hydrolysis to yield the desired product. The reaction typically requires acidic or basic conditions to facilitate the cyclization and hydrolysis steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylates or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazoles or substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the pyrazole ring contribute to the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group, which can affect its reactivity and biological activity.

    1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Another positional isomer with distinct properties.

    Cyclopropylmethyl-substituted pyrazoles: A broader class of compounds with varying substituents on the pyrazole ring, each with unique chemical and biological properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXSDWRLKFMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103427-25-3
Record name 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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